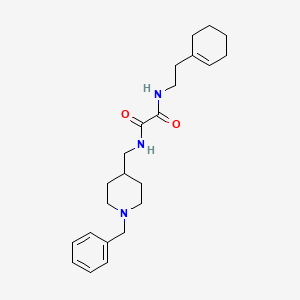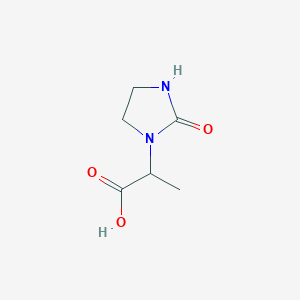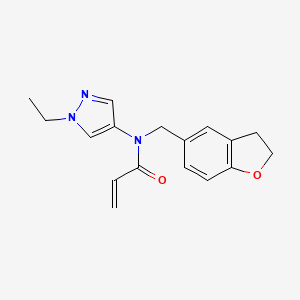![molecular formula C16H17FN4O2S2 B3018532 2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476466-84-9](/img/structure/B3018532.png)
2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a derivative of thiadiazole, a heterocyclic compound that has been extensively studied for its potential biological activities. Thiadiazole derivatives are known for their wide range of pharmacological properties, including their role as inhibitors of enzymes like carbonic anhydrase . The presence of a fluorophenyl group suggests potential interactions with hydrophobic pockets of target proteins, while the acetamide moiety could be involved in hydrogen bonding with amino acid residues of the active sites.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazides under acidic conditions or the reaction of thioamides with hydrazonoyl halides. Although the specific synthesis route for the compound is not detailed in the provided papers, similar compounds have been synthesized to study their interactions with enzymes and for the evaluation of their biological activities . The synthesis process is crucial as it can affect the purity and yield of the compound, which in turn can influence its biological activity.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This ring is known to interact with metal ions such as zinc in enzymes like carbonic anhydrase . The fluorophenyl group is likely to be involved in hydrophobic interactions, while the acetamide group can form hydrogen bonds, both of which are important for the binding affinity and specificity of the compound towards its biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of reactive sites on the thiadiazole ring and the substituents attached to it. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity . The interactions of these compounds with enzymes and other biological molecules can also be considered as chemical reactions, where the compound may act as an inhibitor or modulator of the biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to the compound's stability and planarity, which can affect its ability to stack or fit into the active sites of enzymes . The fluorine atom contributes to the lipophilicity of the molecule, which is important for its ability to cross cell membranes and reach intracellular targets. The acetamide group can increase the solubility of the compound in polar solvents, which is beneficial for its bioavailability.
科学的研究の応用
Glutaminase Inhibition for Therapeutic Potential
A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to the queried chemical, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, suggesting their potential in cancer therapy due to the critical role of GLS in cancer cell metabolism (Shukla et al., 2012).
Metabolic Stability Improvement
Research into the structural activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of novel heterocyclic analogues designed to reduce metabolic deacetylation. This includes exploration into compounds with structural similarities to the queried molecule, aiming at improving the therapeutic profile of such inhibitors for cancer treatment (Stec et al., 2011).
Anticancer Activity of Sulfonamide Derivatives
Sulfonamide derivatives, including molecules structurally akin to the specified compound, have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. This research underscores the potential of these compounds in developing new anticancer therapies, highlighting the importance of structural modifications for enhanced efficacy (Ghorab et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to the queried chemical have been evaluated for their Src kinase inhibitory and anticancer activities. These studies contribute to the understanding of the role of N-benzyl substitution and the pyridine ring in anticancer activity, providing insights into the design of new anticancer agents (Fallah-Tafti et al., 2011).
Insecticidal Activity Against Cotton Leafworm
Research on novel heterocycles incorporating a thiadiazole moiety, derived from compounds like the one , has demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This showcases the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S2/c17-12-5-3-11(4-6-12)9-13(22)18-15-19-20-16(25-15)24-10-14(23)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCDEVCJQXEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)




![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)
![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3018465.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)